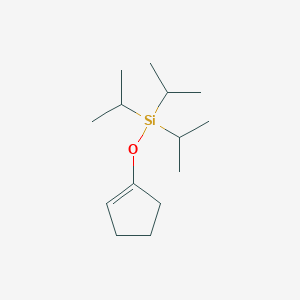
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, also known as tris(1-cyclopenten-1-yloxy)methylsilane, is a chemical compound with the molecular formula C16H24O3Si. It is characterized by the presence of three cyclopenten-1-yloxy groups attached to a silicon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, typically involves the reaction of cyclopentene with a suitable silane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The cyclopenten-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of silane derivatives with different functional groups .
科学的研究の応用
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism by which silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopenten-1-yloxy groups can interact with specific sites on the target molecules, leading to changes in their activity or function. The silicon atom in the compound may also play a role in stabilizing the interactions and enhancing the overall efficacy of the compound .
類似化合物との比較
Similar Compounds
Silane, tris(1-cyclopenten-1-yloxy)methyl-: Similar structure but different substituents.
Silane, tris(1-cyclopenten-1-yloxy)ethyl-: Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, is unique due to the presence of isopropyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
特性
CAS番号 |
80522-45-8 |
|---|---|
分子式 |
C14H28OSi |
分子量 |
240.46 g/mol |
IUPAC名 |
cyclopenten-1-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H28OSi/c1-11(2)16(12(3)4,13(5)6)15-14-9-7-8-10-14/h9,11-13H,7-8,10H2,1-6H3 |
InChIキー |
NXIDFICJABGPNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


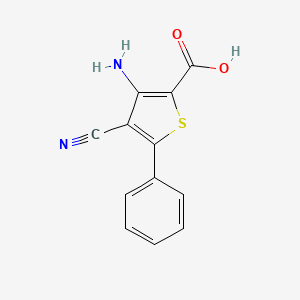
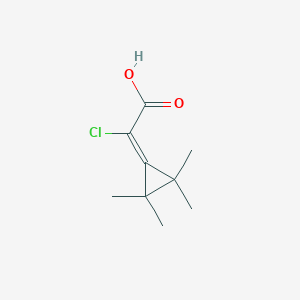
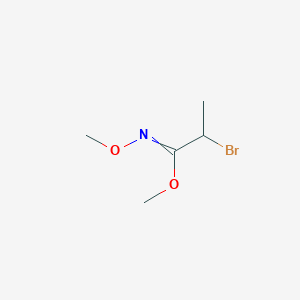
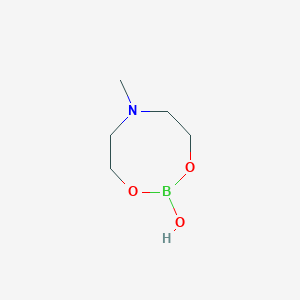
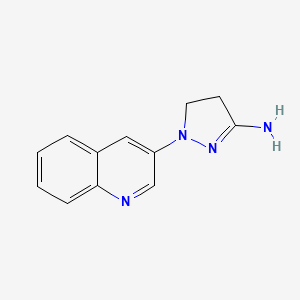
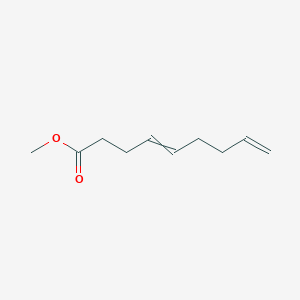

![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
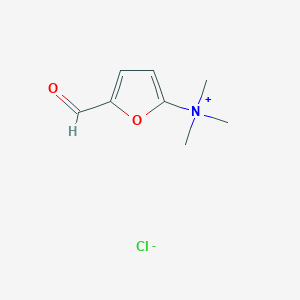
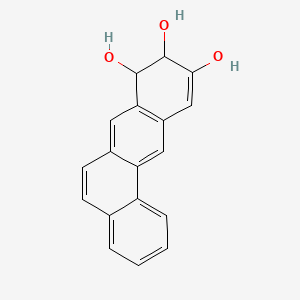
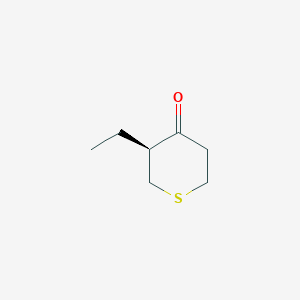
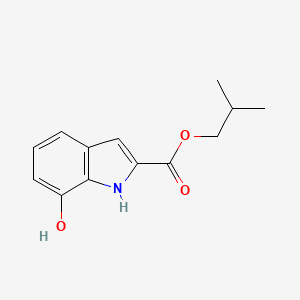
![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
